![molecular formula C16H14Cl2N4O8S2 B14228125 3,3'-(E)-Diazene-1,2-Diylbis{6-[(Chloroacetyl)amino]benzenesulfonic Acid} CAS No. 759455-32-8](/img/structure/B14228125.png)
3,3'-(E)-Diazene-1,2-Diylbis{6-[(Chloroacetyl)amino]benzenesulfonic Acid}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(E)-Diazene-1,2-Diylbis{6-[(Chloroacetyl)amino]benzenesulfonic Acid} is a complex organic compound that features both diazene and sulfonic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(E)-Diazene-1,2-Diylbis{6-[(Chloroacetyl)amino]benzenesulfonic Acid} typically involves the following steps:
Formation of the Diazene Linkage: This step involves the reaction of aniline derivatives with nitrous acid to form diazonium salts, which are then coupled to form the diazene linkage.
Chloroacetylation: The diazene-linked compound is then subjected to chloroacetylation using chloroacetyl chloride in the presence of a base such as pyridine.
Sulfonation: The final step involves the sulfonation of the chloroacetylated compound using fuming sulfuric acid or sulfur trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3,3’-(E)-Diazene-1,2-Diylbis{6-[(Chloroacetyl)amino]benzenesulfonic Acid} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the diazene linkage, leading to the formation of amine derivatives.
Substitution: The chloroacetyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3’-(E)-Diazene-1,2-Diylbis{6-[(Chloroacetyl)amino]benzenesulfonic Acid} has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit enzymes such as carbonic anhydrase IX.
Industrial Chemistry: The compound is used in the synthesis of other complex organic molecules and as an intermediate in the production of dyes and pigments.
Biological Research: It is used in studies involving enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 3,3’-(E)-Diazene-1,2-Diylbis{6-[(Chloroacetyl)amino]benzenesulfonic Acid} involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as carbonic anhydrase IX by binding to the active site and blocking substrate access.
Protein Modification: The chloroacetyl groups can react with amino acid residues in proteins, leading to modifications that affect protein function.
Comparison with Similar Compounds
Similar Compounds
Chloroacetamide Derivatives: These compounds share the chloroacetyl functional group and are used in similar applications, such as herbicides and enzyme inhibitors.
Benzenesulfonamide Derivatives: These compounds contain the sulfonic acid group and are studied for their medicinal properties.
Properties
CAS No. |
759455-32-8 |
|---|---|
Molecular Formula |
C16H14Cl2N4O8S2 |
Molecular Weight |
525.3 g/mol |
IUPAC Name |
2-[(2-chloroacetyl)amino]-5-[[4-[(2-chloroacetyl)amino]-3-sulfophenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C16H14Cl2N4O8S2/c17-7-15(23)19-11-3-1-9(5-13(11)31(25,26)27)21-22-10-2-4-12(20-16(24)8-18)14(6-10)32(28,29)30/h1-6H,7-8H2,(H,19,23)(H,20,24)(H,25,26,27)(H,28,29,30) |
InChI Key |
XGDZZBFDOAZUPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)NC(=O)CCl)S(=O)(=O)O)S(=O)(=O)O)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


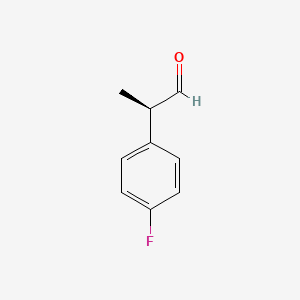
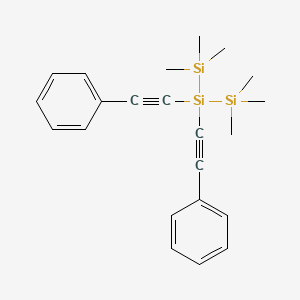
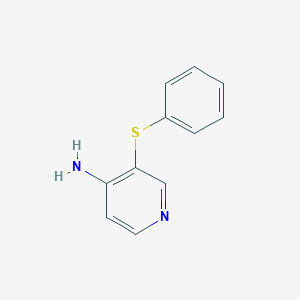
![2-[(2-{[2-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14228055.png)
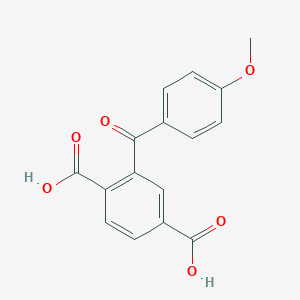
![5H-Indeno[1,2-c]pyridazin-5-one, 3-(1H-imidazol-1-ylmethyl)-](/img/structure/B14228065.png)
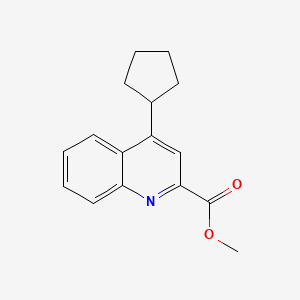
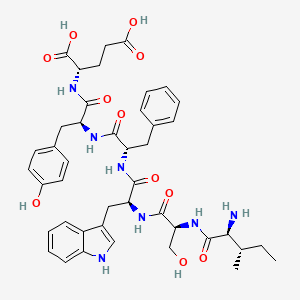
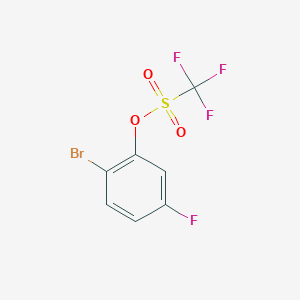
![1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one](/img/structure/B14228086.png)
![8-Hydroxy-1-propyl-1-azaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14228101.png)
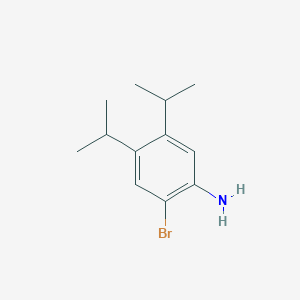

![6-(6-Bromohexyl)-5,6-dihydrobenzo[h][1,6]naphthyridin-1-ium bromide](/img/structure/B14228117.png)
